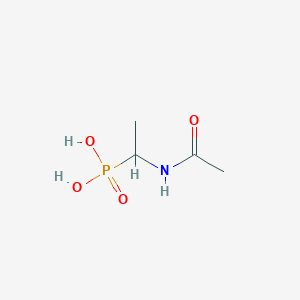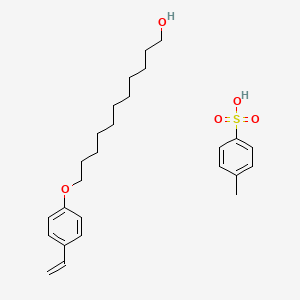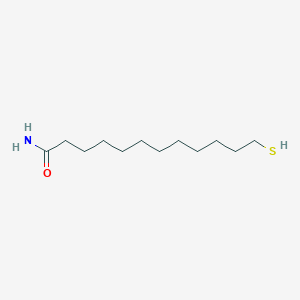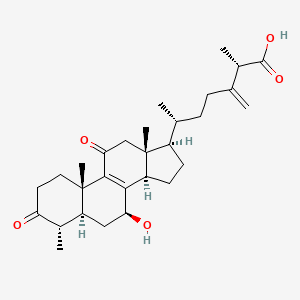
(1-Acetamidoethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetamidoethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an acetamidoethyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetamidoethyl)phosphonic acid typically involves the reaction of acetamidoethyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Acetamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonate compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Acetamidoethyl)phosphonic acid is used as a precursor for the synthesis of complex organophosphorus compounds. It serves as a building block for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phosphates allows it to interact with biological molecules, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly as an antibacterial and antiviral agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surface treatments .
Mécanisme D'action
The mechanism of action of (1-Acetamidoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound mimics natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and disrupt biological pathways. This mechanism is particularly relevant in its antibacterial and antiviral activities .
Comparaison Avec Des Composés Similaires
2-Aminoethylphosphonic acid: Known for its role in biological systems as a natural phosphonate.
(2-Acetamido-1-hydroxyethyl)phosphonic acid: A structurally similar compound with hydroxyl substitution.
Uniqueness: (1-Acetamidoethyl)phosphonic acid is unique due to its specific acetamidoethyl moiety, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and receptors sets it apart from other phosphonic acids .
Propriétés
Numéro CAS |
132685-14-4 |
|---|---|
Formule moléculaire |
C4H10NO4P |
Poids moléculaire |
167.10 g/mol |
Nom IUPAC |
1-acetamidoethylphosphonic acid |
InChI |
InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9) |
Clé InChI |
OWNNFWRGXJDEEX-UHFFFAOYSA-N |
SMILES canonique |
CC(NC(=O)C)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)




![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)




